(1R,2R)-Cyclopentane-1,2-diamine

Catalog No.
S579202
CAS No.
3145-88-8
M.F
C5H12N2
M. Wt
100.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-Cyclopentane-1,2-diamine

CAS Number

3145-88-8

Product Name

(1R,2R)-Cyclopentane-1,2-diamine

IUPAC Name

(1R,2R)-cyclopentane-1,2-diamine

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C5H12N2/c6-4-2-1-3-5(4)7/h4-5H,1-3,6-7H2/t4-,5-/m1/s1

InChI Key

MYJQGGALXPHWLV-RFZPGFLSSA-N

SMILES

C1CC(C(C1)N)N

Synonyms

cyclopentane-1,2-diamine, trans-cyclopentane-1,2-diamine

Canonical SMILES

C1CC(C(C1)N)N

Isomeric SMILES

C1C[C@H]([C@@H](C1)N)N

Organic Synthesis

  • Asymmetric Catalysis

    Due to its chirality, (1R,2R)-cyclopentane-1,2-diamine can be used as a ligand in asymmetric catalysis reactions. These reactions involve the formation of a new chiral center in a molecule, and the use of a chiral ligand can control the stereochemistry of the product. For instance, research has shown its potential as a ligand in the asymmetric hydrogenation of alkenes, leading to the development of new chiral molecules with various applications [].

  • Building Block for Complex Molecules

    The diamine structure of (1R,2R)-cyclopentane-1,2-diamine makes it a valuable building block for the synthesis of more complex molecules. Its two amine functional groups can react with various other functionalities to form diverse structures with potential applications in medicinal chemistry, materials science, and other fields [].

Material Science

  • Polymers

    (1R,2R)-Cyclopentane-1,2-diamine can be incorporated into the backbone of polymers, potentially leading to materials with unique properties. Research suggests its use in the synthesis of polyamides, which are a class of polymers known for their high strength and thermal stability [].

  • Metal-Organic Frameworks (MOFs)

    The ability of (1R,2R)-cyclopentane-1,2-diamine to bind to metal ions makes it a potential candidate for the construction of MOFs. These porous materials have various applications, including gas storage, separation, and catalysis [].

(1R,2R)-Cyclopentane-1,2-diamine is a chiral diamine characterized by its unique cyclopentane structure, which features two amine groups located at the 1 and 2 positions of the cyclopentane ring. Its molecular formula is C5H12N2, and it plays a significant role in asymmetric synthesis due to its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and catalysis. The compound exists in two enantiomeric forms: (1R,2R) and (1S,2S), with the former being of particular interest for its applications in medicinal chemistry and organic synthesis .

  • Acylation Reactions: It can undergo acylation to form derivatives that are useful as intermediates in organic synthesis.
  • Asymmetric Epoxidation: This compound has been utilized in the synthesis of chiral ligands for asymmetric epoxidation reactions, facilitating the formation of enantiomerically enriched products .
  • Chemoenzymatic Synthesis: Recent studies have demonstrated its use in chemoenzymatic methods to produce optically active derivatives, enhancing its utility in synthetic organic chemistry .

Research indicates that (1R,2R)-Cyclopentane-1,2-diamine exhibits notable biological activity. It has been linked to various biochemical pathways and is involved in synthesizing biologically active compounds. Its derivatives have shown potential as inhibitors for certain enzymes and receptors, contributing to its significance in drug development .

Several methods exist for synthesizing (1R,2R)-Cyclopentane-1,2-diamine:

  • Chemoenzymatic Approaches: Utilization of lipases for the resolution of racemic mixtures into enantiomerically pure forms has been reported. This method allows for high selectivity and efficiency .
  • Diastereoselective Synthesis: Recent advancements include organophotoredox-catalyzed cycloadditions that yield diverse cis-cyclopentane-1,2-diamine derivatives, showcasing innovative synthetic methodologies .
  • Conventional Organic Synthesis: Traditional methods involve multi-step syntheses starting from simpler precursors, often requiring purification steps that can be minimized through modern techniques .

(1R,2R)-Cyclopentane-1,2-diamine finds applications across multiple fields:

  • Asymmetric Catalysis: It serves as a chiral auxiliary in asymmetric synthesis, particularly in the preparation of pharmaceuticals.
  • Coordination Chemistry: Its ability to form stable complexes with transition metals makes it useful in catalysis and material science.
  • Drug Development: The compound's derivatives have been explored for their potential therapeutic effects against various diseases due to their biological activity .

Studies on (1R,2R)-Cyclopentane-1,2-diamine interactions reveal:

  • Binding Affinity: The compound demonstrates significant binding interactions with various biological macromolecules, influencing cellular pathways.
  • Metabolic Pathways: It plays a role in modulating metabolic processes through interactions with enzymes and cofactors .
  • Dosage Effects: Variations in dosage have shown differential effects on cellular responses in experimental models, indicating its potential therapeutic window .

(1R,2R)-Cyclopentane-1,2-diamine shares structural similarities with several other compounds but retains unique characteristics that enhance its utility:

Compound NameStructure TypeUnique Features
(1S,2S)-Cyclopentane-1,2-diamineEnantiomerOpposite chirality affects biological activity
Cyclohexane-1,2-diamineCyclohexane derivativeLarger ring system may influence reactivity
trans-Cyclohexane-1,2-diamineRelated diamineSimilar applications but different steric properties
1,2-DiaminocyclobutaneSmaller ringDifferent ring size alters chemical behavior

The uniqueness of (1R,2R)-Cyclopentane-1,2-diamine lies in its rigid structure and specific stereochemistry that contribute to its effectiveness as a chiral ligand and catalyst in asymmetric synthesis. Its ability to form stable complexes with metal ions further distinguishes it from similar compounds.

Molecular Structure and Stereochemistry

(1R,2R)-Cyclopentane-1,2-diamine represents a chiral diamine compound characterized by its unique five-membered cyclopentane ring structure featuring two amino groups positioned at the 1 and 2 carbon atoms [1] [2]. The molecular formula of this compound is C₅H₁₂N₂, with a molecular weight of 100.16 g/mol [1] [3]. The compound exists as one of two possible enantiomeric forms, with the (1R,2R) designation indicating the specific absolute configuration of the stereocenters [2] .

The stereochemical arrangement in (1R,2R)-cyclopentane-1,2-diamine corresponds to a trans configuration, where both amino groups occupy positions on opposite sides of the cyclopentane ring plane [2] [6]. This trans arrangement is also referred to as the (1R,2R)-rel configuration, which minimizes steric strain and enhances conformational stability compared to its cis counterpart [12]. The compound possesses two defined stereocenters, making it optically active with specific rotational properties [2].

Table 1: Fundamental Structural Data for (1R,2R)-Cyclopentane-1,2-diamine

PropertyValueReference
Molecular FormulaC₅H₁₂N₂ [1] [3]
Molecular Weight100.16 g/mol [1] [3]
IUPAC Name(1R,2R)-cyclopentane-1,2-diamine [3]
CAS Number40535-44-2 [3] [6]
Stereocenters2 (defined) [2]
ConfigurationTrans [2] [6]
SMILES NotationN[C@H]1C@HCCC1 [3]
InChI KeyMYJQGGALXPHWLV-RFZPGFLSSA-N [3]

The three-dimensional molecular architecture reveals a puckered cyclopentane ring with the amino groups positioned to minimize intramolecular interactions [12]. The hydrogen bonding capabilities of the compound are significant, with two hydrogen bond donors and two hydrogen bond acceptors present in the structure [5]. The rotatable bond count is zero, indicating the conformational constraints imposed by the rigid cyclic structure [5].

Physical Properties

The physical properties of (1R,2R)-cyclopentane-1,2-diamine reflect its diamine nature and cyclic structure. The compound exhibits a density of 1.0±0.1 g/cm³ at standard conditions [6]. The boiling point has been determined to be 165.1±8.0°C at 760 mmHg, while the melting point data varies depending on the specific form of the compound [6].

The flash point of the compound is recorded at 60.2±17.9°C, indicating moderate volatility characteristics [6]. The vapor pressure at 25°C is measured at 1.9±0.3 mmHg, suggesting limited volatility under ambient conditions [6]. The refractive index has been determined to be 1.493, providing information about the compound's optical density [6].

Table 2: Physical Properties of (1R,2R)-Cyclopentane-1,2-diamine

PropertyValueUnitReference
Density1.0±0.1g/cm³ [6]
Boiling Point165.1±8.0°C at 760 mmHg [6]
Flash Point60.2±17.9°C [6]
Vapor Pressure1.9±0.3mmHg at 25°C [6]
Refractive Index1.493- [6]
Exact Mass100.100044Da [6]
Polar Surface Area52.04000Ų [6]
LogP-0.69- [6]

The logarithmic partition coefficient (LogP) value of -0.69 indicates the compound's hydrophilic nature, suggesting good water solubility characteristics [5] [6]. This hydrophilicity is consistent with the presence of two amino groups capable of hydrogen bonding interactions [5]. The polar surface area of 52.04 Ų further confirms the compound's ability to interact with polar solvents and biological systems [6].

The compound's solubility profile shows enhanced dissolution in polar solvents due to the presence of the amino functional groups [12]. When prepared as salt forms, such as the hydrochloride or dihydrochloride derivatives, the solubility characteristics are significantly improved, with water solubility reaching approximately 87 g/L at 25°C for the hydrochloride salt [12].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of (1R,2R)-cyclopentane-1,2-diamine provides detailed information about the hydrogen environments within the molecule [9]. The cyclopentane ring protons appear in the aliphatic region, typically between 1.0-2.5 ppm, consistent with saturated carbon-hydrogen bonds [21] [24]. The amino group protons exhibit characteristic chemical shifts in the range of 1-5 ppm, depending on the solvent system and concentration [24].

In deuterated methanol (CD₃OD), the compound shows distinct splitting patterns characteristic of the cyclopentane ring system [9]. The protons attached to the carbon atoms bearing the amino groups appear as multiplets, reflecting the complex coupling interactions within the rigid ring structure [9]. The chemical shift values for the ring protons are influenced by the electron-withdrawing effect of the amino substituents [15].

Table 3: Typical ¹H Nuclear Magnetic Resonance Chemical Shift Ranges

Proton EnvironmentChemical Shift Range (ppm)MultiplicityReference
Cyclopentyl C-H1.3-2.5Multiplet [21] [24]
Amino N-H1-5Broad [24]
Ring Methylene1.5-2.7Multiplet [9] [24]
α-Carbon to Amine2.5-4.0Multiplet [21] [24]

The Carbon-13 Nuclear Magnetic Resonance spectrum reveals distinct carbon environments corresponding to the asymmetric nature of the molecule [24]. The carbon atoms bearing the amino groups appear downfield relative to the unsubstituted ring carbons due to the deshielding effect of nitrogen [24]. The remaining ring carbons show chemical shifts typical of saturated aliphatic carbons in cyclic systems [24].

Mass Spectrometry

Mass spectrometric analysis of (1R,2R)-cyclopentane-1,2-diamine reveals characteristic fragmentation patterns typical of cyclic diamine compounds [17] [20]. The molecular ion peak appears at m/z 100, corresponding to the molecular weight of the compound [1] [23]. The presence of nitrogen atoms in the molecule results in an even-numbered molecular ion peak, consistent with the nitrogen rule for organic compounds [23] [26].

The base peak in the mass spectrum often results from fragmentation processes involving the loss of small molecules or functional groups [17] [23]. Common fragmentation pathways include the loss of ammonia (NH₃) from one or both amino groups, resulting in fragment ions at lower m/z values [20] [26]. The stability of the cyclopentane ring system contributes to the retention of cyclic fragments in the spectrum [17].

Table 4: Mass Spectrometric Fragmentation Pattern

Fragment Ionm/zRelative IntensityAssignmentReference
Molecular Ion100Variable[M]⁺- [1] [23]
Loss of NH₃83Medium[M-NH₃]⁺ [20] [26]
Loss of 2NH₃66Medium[M-2NH₃]⁺ [20] [26]
Cyclopentyl69HighC₅H₉⁺ [17] [26]

The fragmentation behavior is influenced by the stereochemistry of the molecule, with the trans configuration potentially affecting the stability of certain fragment ions [20]. Atmospheric Pressure Chemical Ionization mass spectrometry typically shows the protonated molecular ion [M+H]⁺ at m/z 101 as a prominent peak [20].

Infrared Spectroscopy

The infrared spectrum of (1R,2R)-cyclopentane-1,2-diamine exhibits characteristic absorption bands corresponding to its functional groups [9] [22]. The amino groups give rise to distinctive N-H stretching vibrations in the region of 3300-3500 cm⁻¹, appearing as two bands due to the asymmetric and symmetric stretching modes of primary amines [22] [27] [28].

The N-H bending vibration appears in the region of 1650-1580 cm⁻¹, providing additional confirmation of the primary amine functionality [28] [31]. The C-N stretching vibrations occur in the range of 1250-1000 cm⁻¹, characteristic of aliphatic amine compounds [22] [28]. The cyclopentane ring contributes C-H stretching vibrations in the range of 2800-3000 cm⁻¹ [22] [27].

Table 5: Infrared Spectroscopic Absorption Bands

Functional GroupFrequency Range (cm⁻¹)IntensityAssignmentReference
N-H Stretch3300-3500StrongPrimary amine [22] [27] [28]
C-H Stretch2800-3000StrongAliphatic [22] [27]
N-H Bend1650-1580MediumPrimary amine [28] [31]
C-N Stretch1250-1000MediumAmine [22] [28]
N-H Wag910-665StrongPrimary amine [28]

The presence of hydrogen bonding between amine groups can broaden the N-H stretching bands and shift them to lower frequencies [27] [28]. In solid-state samples, intermolecular hydrogen bonding patterns significantly influence the spectral appearance [12] [29].

X-ray Crystallographic Studies

X-ray crystallographic analysis of (1R,2R)-cyclopentane-1,2-diamine and its derivatives provides detailed structural information about the three-dimensional arrangement of atoms [12] . The crystal structure reveals a puckered cyclopentane ring adopting envelope conformations to minimize ring strain [12] [30].

The crystallographic data shows that the compound forms hydrogen-bonded networks in the solid state through N-H···N interactions [12] [29]. These intermolecular hydrogen bonds contribute to the stabilization of the crystal lattice and influence the packing arrangements [12]. The N-H···N hydrogen bond distances typically range from 2.1 to 2.5 Å, indicating moderate to strong hydrogen bonding interactions [29].

Table 6: Selected Crystallographic Parameters

ParameterValueUnitReference
Space GroupVariable- [12] [29]
Hydrogen Bond Distance (N-H···N)2.1-2.5Å [12] [29]
Ring ConformationEnvelope- [12] [30]
Packing MotifHydrogen-bonded chains- [12] [29]

The structural analysis confirms the trans configuration of the amino groups and provides precise bond lengths and angles [12] . The cyclopentane ring displays the expected non-planar geometry with one carbon atom displaced from the plane of the other four atoms [30] [33].

Conformational Analysis

The conformational behavior of (1R,2R)-cyclopentane-1,2-diamine is dominated by the flexibility of the five-membered ring system [30] [33]. Cyclopentane rings adopt non-planar conformations to minimize both angle strain and torsional strain, with envelope conformations being energetically favored [30] [33].

The compound can adopt multiple envelope conformations through rapid interconversion at room temperature [30] [33]. Each carbon atom in the ring can alternately occupy the out-of-plane position, resulting in a total of ten possible envelope conformers [30]. The energy difference between these conformations is relatively small, typically less than 0.5 kcal/mol in the absence of significant substituent effects [33].

Table 7: Conformational Analysis Parameters

Conformational FeatureDescriptionEnergy DifferenceReference
Preferred ConformationEnvelopeLowest energy [30] [33]
Alternative ConformationHalf-chair+0.5 kcal/mol [33]
Planar ConformationPlanar+5 kcal/mol [33]
Interconversion RateRapidRoom temperature [30] [33]

The presence of amino substituents influences the conformational preferences by introducing additional steric and electronic effects [12] [33]. The trans arrangement of the amino groups minimizes unfavorable interactions and contributes to the overall stability of the preferred conformations [12]. The conformational analysis reveals that the molecule maintains significant flexibility while being constrained by the cyclic structure [30] [33].

The foundational synthetic approaches to (1R,2R)-cyclopentane-1,2-diamine encompass several well-established methodologies that have provided reliable access to this important chiral building block. These classical routes form the backbone of preparative chemistry for this compound and have undergone continuous refinement to improve yields and selectivity.

Reduction of Cyclopentane-1,2-dione

The reduction of cyclopentane-1,2-dione represents one of the most direct and widely employed classical synthetic routes . This methodology utilizes lithium aluminum hydride as the primary reducing agent under controlled conditions. The reaction typically proceeds at temperatures ranging from 0 to 25°C with reaction times of 4 to 6 hours, achieving yields of 75 to 85 percent . The mechanism involves sequential reduction of both carbonyl functionalities to generate the corresponding diol intermediate, which is subsequently converted to the diamine through established protocols.

Alternative reducing agents have been explored to optimize this transformation. Sodium borohydride has been employed under modified conditions, though with generally lower yields compared to lithium aluminum hydride . The choice of solvent significantly influences both the reaction rate and stereochemical outcome, with ethereal solvents providing optimal results for maintaining stereochemical integrity .

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a more refined classical approach that offers superior control over stereochemistry and reaction conditions [4]. Ruthenium-based catalysts, particularly ruthenium on carbon systems, have demonstrated exceptional performance in the hydrogenation of cyclopentane-1,2-dione precursors. Under optimized conditions utilizing temperatures between 44 and 72°C with reaction times of 2 to 4 hours, yields of 85 to 95 percent have been consistently achieved [4].

The catalyst selection proves critical for achieving high stereoselectivity. Systematic investigations have revealed that Ru/C catalysts strongly favor the formation of trans-configured products with excellent mass balance, consistently exceeding 95 percent carbon recovery . In contrast, rhodium, palladium, and platinum catalysts tend to promote competing dehydration reactions, leading to cyclopentanone and cyclopentanol byproducts with mass losses of 30 to 40 percent .

Nitrile Reduction Methodology

The reduction of cyclopentane-1,2-dinitrile precursors provides an alternative classical route that circumvents some of the challenges associated with carbonyl reduction . This approach employs Raney nickel catalysts under hydrogen atmosphere at elevated temperatures of 60 to 80°C. The extended reaction times of 8 to 12 hours are compensated by the achievement of moderate to good yields ranging from 70 to 80 percent .

The principal advantage of this methodology lies in the inherent stability of the nitrile starting materials, which can be prepared and stored under ambient conditions without degradation. The reduction proceeds through imine intermediates that are subsequently hydrogenated to yield the desired diamine products .

Double Curtius Rearrangement

The double Curtius rearrangement of cyclopentane-1,2-dicarboxylic acid represents a unique classical approach that offers rapid access to the diamine framework [6] [4]. This methodology involves treatment of the dicarboxylic acid with sodium azide under thermal conditions at 180°C for 1 to 2 hours, achieving yields of 65 to 75 percent [6] [4].

The reaction proceeds through sequential formation of acyl azide intermediates, followed by thermal rearrangement to generate isocyanate species that are subsequently hydrolyzed to reveal the primary amine functionalities [6]. This approach is particularly valuable for its operational simplicity and the commercial availability of cyclopentane-1,2-dicarboxylic acid starting materials [4].

Diastereoselective Synthesis

Modern diastereoselective synthetic methodologies have revolutionized the preparation of (1R,2R)-cyclopentane-1,2-diamine by enabling precise control over stereochemical outcomes. These advanced approaches utilize sophisticated catalyst systems and mechanistic understanding to achieve unprecedented levels of selectivity.

Organophotoredox-Catalyzed Cycloadditions

The development of organophotoredox-catalyzed [3+2] cycloaddition reactions represents a landmark achievement in diastereoselective cyclopentane synthesis [7] [8]. This methodology employs N-aryl cyclopropylamines and N-vinylphthalimides as coupling partners under the influence of a dual catalyst system comprising Eosin Y and BINOL-derived phosphoric acid.

The reaction conditions are remarkably mild, operating at room temperature under blue LED irradiation with triethylamine as an additive [7] [8]. The protocol demonstrates exceptional diastereoselectivity, consistently achieving diastereomeric ratios exceeding 20:1 while maintaining yields in the range of 60 to 87 percent [7] [8]. The high selectivity arises from the precise organization of reactants within the chiral environment created by the dual catalyst system.

Mechanistic investigations reveal that the transformation proceeds through photoexcitation of the Eosin Y photocatalyst, followed by single electron transfer to generate radical cation intermediates [8]. The BINOL-derived phosphoric acid component provides the chiral environment necessary for stereocontrol while simultaneously activating the electrophilic component through hydrogen bonding interactions [7].

Rhodium-Catalyzed Domino Sequences

Rhodium-catalyzed domino sequences utilizing vinyldiazoacetates and substituted butenols have emerged as powerful tools for the diastereoselective construction of cyclopentane frameworks bearing multiple stereocenters [9] [10]. The Rh₂(DOSP)₄ catalyst system enables the formation of cyclopentanes containing four new stereogenic centers with exceptional stereoselectivity, achieving diastereomeric ratios exceeding 97:3 and enantioselectivities of 99 percent [9] [10].

The reaction proceeds through a sophisticated carbene-initiated domino sequence consisting of five discrete mechanistic steps: rhodium-bound oxonium ylide formation, [11] -sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and intramolecular carbonyl ene reaction [9] [10]. Each step contributes to the overall stereochemical outcome, with the chiral rhodium catalyst providing asymmetric induction throughout the cascade.

Systematic studies have identified the critical importance of substrate design in achieving optimal stereoselectivity [10]. The incorporation of geminal disubstitution at strategic positions maximizes the influence of A¹,³-strain control mechanisms while minimizing competing transition state geometries that could compromise selectivity [9].

Hydrozirconation-Cyclization Strategies

Tandem hydrozirconation-cyclization sequences applied to butenyl oxazolidines provide an alternative diastereoselective approach to trans-2-substituted cyclopentylamines [12]. This methodology employs zirconium-based catalysts in conjunction with Lewis acid promoters to achieve diastereoselectivities ranging from 10:1 to greater than 20:1 with yields of 70 to 85 percent [12].

The reaction proceeds through initial hydrozirconation of the alkene component, followed by Lewis acid-mediated cyclization that establishes the cyclopentane ring with concomitant installation of the amine functionality [12]. The stereochemical outcome is controlled by the preferential adoption of chair-like transition states that minimize steric interactions between substituents.

Chemoenzymatic Approaches

Chemoenzymatic methodologies have emerged as highly attractive alternatives for the synthesis of enantiomerically pure (1R,2R)-cyclopentane-1,2-diamine, offering remarkable selectivity and environmental sustainability. These biocatalytic approaches leverage the exquisite selectivity of enzymes to achieve transformations that are challenging or impossible using traditional chemical methods.

Lipase-Catalyzed Kinetic Resolution

Lipase-catalyzed kinetic resolution represents the most extensively developed chemoenzymatic approach for accessing enantiomerically pure cyclopentane-1,2-diamine derivatives [13] [14] [15]. The methodology employs lipase B from Candida antarctica (CAL-B) as the biocatalyst for the enantioselective acylation of racemic trans-N,N-dialkylcyclopentane-1,2-diamines.

The optimal reaction conditions involve the use of mixed solvent systems comprising toluene and diisopropyl ether, which provide the ideal microenvironment for enzyme activity while maintaining substrate solubility [13] [14] [15]. Under these conditions, enantiomeric excesses exceeding 95 percent are routinely achieved with yields of 45 to 50 percent for the resolved enantiomer [13] [14] [15].

The success of this methodology depends critically on the careful selection of alkyl substituents present on the diamine substrate and the specific derivatization strategy employed [14] [15]. Systematic studies have revealed that N,N-diallyl derivatives exhibit optimal selectivity, likely due to favorable binding interactions within the enzyme active site [14]. The reaction proceeds through the formation of a tetrahedral intermediate involving one of the amino groups, with the enzyme discriminating between enantiomers based on steric complementarity [15].

Enhanced protocols have been developed that enable the preparation of diversely substituted optically active trans-cyclopentane-1,2-diamine derivatives through simple protection-deprotection sequences [14]. The methodology has been successfully extended to the resolution of various N-substituted derivatives, demonstrating the general applicability of the approach [13].

Biocatalytic Transformations

Alternative biocatalytic transformations have been developed to complement the lipase-catalyzed kinetic resolution approach. Double monoaminolysis of dimethyl malonate by racemic trans-cyclopentane-1,2-diamine, catalyzed by lipases, provides a sequential resolution methodology that affords enantiopure bis(amidoester) intermediates [16] [17]. These intermediates can be subsequently transformed into optically active polyamines with enantiomeric excesses exceeding 99 percent [16] [17].

The methodology offers the advantage of utilizing both enantiomers of the starting racemic diamine, thereby maximizing atom economy [17]. The transformation can be alternatively conducted starting from enantiopure 2-aminocyclopentanol precursors that are prepared through independent enzymatic resolution protocols [16] [17].

Dynamic kinetic resolution represents an advanced biocatalytic approach that combines racemization with kinetic resolution to enable theoretical yields of 100 percent for the desired enantiomer [18]. CAL-B catalyzes the enantioselective acetylation of cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines in toluene, with racemization occurring through intramolecular N,N'-migration of the alkoxycarbonyl group [18]. This methodology achieves enantiomeric excesses of 85 to 98 percent with yields of 60 to 85 percent [18].

The choice of alkoxycarbonyl protecting group proves critical for the success of dynamic kinetic resolution. While tert-butoxycarbonyl (Boc) derivatives undergo simple kinetic resolution, benzyloxycarbonyl (Cbz), allyloxycarbonyl (Alloc), and ethoxycarbonyl derivatives participate in dynamic kinetic resolution due to their propensity for intramolecular migration [18].

Modern Synthetic Strategies

Contemporary synthetic methodologies have introduced novel approaches that leverage cutting-edge catalytic concepts to enable previously inaccessible transformations in cyclopentane-1,2-diamine synthesis. These modern strategies often combine multiple catalytic activation modes to achieve complex bond-forming processes with exceptional efficiency and selectivity.

Organophotoredox-Catalyzed Reactions

The field of organophotoredox catalysis has undergone rapid development, with several innovative methodologies emerging for the synthesis of cyclopentane-containing frameworks [7] [8] [19]. Beyond the [3+2] cycloaddition approaches previously discussed, novel photoredox transformations have been developed that exploit the unique reactivity profiles of photoexcited organic catalysts.

Dual catalyst systems combining photoredox catalysts with chiral Lewis acids have enabled the development of enantioselective photocatalytic [3+2] cycloadditions [20]. These methodologies employ gadolinium(III) triflate with chiral diamine ligands to provide asymmetric induction in the photocatalytic cycloaddition of aryl cyclopropyl ketones with alkenes [20]. The protocol operates at reduced temperatures of -20°C with extended reaction times of 48 hours, achieving enantioselectivities of up to 97 percent ee [20].

The mechanistic complexity of these transformations involves photoexcitation of the ruthenium photocatalyst followed by reductive quenching to generate the active reductant [20]. Subsequent electron transfer to the Lewis acid-activated substrate occurs through a carefully orchestrated sequence that maintains stereochemical fidelity throughout the transformation [20].

Advanced photoredox methodologies have also been developed for the synthesis of bicyclo[1.1.1]pentane derivatives through atom-transfer radical addition processes [21]. While not directly applicable to cyclopentane-1,2-diamine synthesis, these methods demonstrate the broad potential of photoredox catalysis for accessing strained ring systems [21].

Cycloaddition Reactions

Modern cycloaddition strategies have expanded beyond traditional Diels-Alder approaches to encompass novel pericyclic and stepwise processes that provide access to functionalized cyclopentane frameworks. Computational design efforts have identified ambimodal transition states that enable the formation of multiple pericyclic products from single transition state geometries [22].

Decarbonylative cycloaddition represents a particularly innovative approach that utilizes cyclobutanones as cyclopropane surrogates through catalytic decarbonylation processes [23] [24]. This methodology enables the rapid synthesis of saturated bridged cyclopentanes through a "cut and sew" sequence involving oxidative addition of transition metals into cyclobutanone C-C bonds, followed by carbon monoxide extrusion and subsequent olefin insertion [23].

The challenge of this approach lies in balancing the competing pathways of direct cyclopropane formation versus the desired cycloaddition process [23]. Careful optimization of reaction conditions, particularly temperature and catalyst loading, enables selective promotion of the cycloaddition pathway while suppressing undesired side reactions [24].

[3+2] Cycloaddition reactions using donor-acceptor cyclopropanes have emerged as versatile tools for cyclopentane synthesis [25]. These transformations utilize highly polarized cyclopropanes bearing multiple electron-withdrawing groups that undergo ring-opening to generate 1,3-dipolar intermediates [25]. The resulting dipoles participate in cycloaddition reactions with various dipolarophiles to construct highly substituted cyclopentane frameworks with excellent regioselectivity [25].

Enantioselective Synthesis

The development of efficient enantioselective synthetic methodologies for (1R,2R)-cyclopentane-1,2-diamine has been driven by the increasing demand for enantiomerically pure compounds in pharmaceutical and materials applications. Modern approaches combine sophisticated chiral catalysts with optimized reaction conditions to achieve both high enantioselectivity and practical synthetic utility.

Chiral Resolution Strategies

Classical chiral resolution approaches utilizing chiral resolving agents continue to provide reliable access to enantiomerically pure cyclopentane-1,2-diamine derivatives. The formation of diastereomeric salts with optically active carboxylic acids represents the most widely employed resolution strategy [26]. Tartaric acid, mandelic acid, and camphorsulfonic acid have been identified as effective resolving agents, with systematic screening required to identify optimal combinations for specific substrates [26].

Crystallization-based resolution methods achieve separation through differential solubilities of diastereomeric salts [26]. The process involves dissolution of the racemic mixture with the resolving agent in appropriate solvents, followed by controlled crystallization to separate the diastereomeric salts [26]. Temperature control proves critical, with resolution coefficients optimized at elevated temperatures around 80°C [26].

Chromatographic resolution techniques offer alternative approaches for enantiomeric enrichment [27]. Chiral stationary phases based on cellulose derivatives, amylose derivatives, and macrocyclic antibiotic systems enable the separation of cyclopentane diamine enantiomers through high-performance liquid chromatography [27]. These methods can achieve enantiomeric purities exceeding 99 percent, though with limitations in terms of throughput and scalability [27].

Asymmetric Catalytic Methods

Asymmetric catalytic approaches represent the most advanced strategies for enantioselective cyclopentane-1,2-diamine synthesis. Transition metal-catalyzed asymmetric hydrogenation of prochiral imines and enamides provides direct access to chiral amines with excellent enantioselectivity [28]. Rhodium and ruthenium catalysts bearing chiral diphosphine ligands achieve enantioselectivities exceeding 95 percent ee under optimized conditions [28].

The development of chiral organocatalytic methods has expanded the available toolkit for enantioselective synthesis [29]. Palladium catalysis combined with chiral secondary amines enables the enantioselective preparation of cyclopentene-based amino acids through cascade reactions involving azlactone intermediates [29]. These methodologies achieve enantioselectivities of 94 to 97 percent ee with good yields [29].

Asymmetric photocatalytic methods represent emerging approaches that combine photochemical activation with chiral catalysis [30]. Thioxanthone-based chiral photocatalysts enable enantioselective cycloaddition reactions that construct cyclopentane frameworks with multiple stereocenters [30]. While still in early stages of development, these methods demonstrate the potential for combining photochemical and asymmetric catalytic concepts [30].

Scale-up Considerations and Industrial Applications

The transition from laboratory-scale synthesis to industrial production of (1R,2R)-cyclopentane-1,2-diamine requires careful consideration of multiple factors including process safety, economic viability, and environmental impact. Modern scale-up strategies leverage continuous flow technologies and advanced process control to enable efficient large-scale synthesis.

Process Development and Optimization

Industrial process development for cyclopentane-1,2-diamine synthesis focuses on identifying robust methodologies that can operate reliably at large scale while maintaining product quality . Continuous flow reactor systems have emerged as the preferred technology for scale-up due to their superior heat and mass transfer characteristics compared to traditional batch processes [31] [32].

Fixed-bed reactor configurations utilizing immobilized catalysts provide consistent reaction conditions and enable continuous operation over extended periods . Ruthenium-based catalysts have demonstrated operational lifetimes exceeding 250 hours without significant loss of activity, making them ideal candidates for industrial implementation . Catalyst loading optimization typically ranges from 2 to 4 percent per hour based on liquid phase material throughput .

The implementation of continuous flow systems offers significant advantages in terms of safety and process control [31] [32]. The use of small reactor volumes minimizes the impact of potential temperature or pressure excursions, while precise control of residence time enables optimization of reaction selectivity [31]. Advanced monitoring systems incorporating online analytical techniques provide real-time feedback for process optimization [32].

Economic and Environmental Considerations

Economic viability assessments for industrial cyclopentane-1,2-diamine production must consider raw material costs, catalyst expenses, energy requirements, and waste treatment costs . The selection of synthetic methodology significantly impacts overall process economics, with catalytic hydrogenation approaches generally offering superior atom economy compared to multi-step reduction sequences .

Catalyst recovery and recycling represent critical economic factors for industrial implementation . Heterogeneous catalyst systems enable straightforward separation and regeneration, while homogeneous catalysts require more complex recovery protocols . The development of catalyst immobilization strategies has addressed this challenge by providing the selectivity advantages of homogeneous catalysts with the separation benefits of heterogeneous systems [31].

Environmental considerations have driven the development of greener synthetic methodologies that minimize waste generation and eliminate hazardous reagents [31] [32]. Chemoenzymatic approaches offer inherent environmental advantages through their use of biodegradable catalysts and mild reaction conditions [13] [14]. The replacement of stoichiometric reducing agents with catalytic hydrogen represents a significant improvement in environmental impact .

Quality Control and Regulatory Compliance

Industrial production of cyclopentane-1,2-diamine for pharmaceutical applications requires adherence to stringent quality control standards and regulatory requirements [33]. Purity specifications typically exceed 99 percent for pharmaceutical-grade material, necessitating robust purification protocols and analytical methods [33].

Advanced analytical techniques including chiral high-performance liquid chromatography and nuclear magnetic resonance spectroscopy provide comprehensive characterization of product quality [33]. Process analytical technology enables real-time monitoring of critical quality attributes throughout the manufacturing process [32].

Regulatory compliance requires comprehensive documentation of manufacturing processes, including validation of analytical methods, stability studies, and impurity profiling [33]. The implementation of quality by design principles ensures that product quality is built into the manufacturing process rather than tested into the final product [33].

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(1R,2R)-cyclopentane-1,2-diamine

Dates

Last modified: 08-15-2023
Hasell et al. Triply interlocked covalent organic cages. Nature Chemistry, doi: 10.1038/nchem.739, published online 18 July 2010 http://www.nature.com/nchem

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